6-Tert-butyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
Chemical Identity and Nomenclature
This compound represents a highly specific structural entity within the broader classification of hexahydroquinoline derivatives. The compound is uniquely identified by its Chemical Abstracts Service registry number 1268129-76-5, which serves as its definitive chemical identifier in scientific databases and regulatory frameworks. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound carries the systematic name 6-(tert-butyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile, which precisely describes the positioning and nature of each functional group within the molecular framework.
The molecular formula C14H18N2O establishes the compound's elemental composition, indicating the presence of fourteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and one oxygen atom. This specific arrangement yields a molecular weight of 230.31 daltons, positioning the compound within the medium molecular weight range typical of many bioactive heterocyclic compounds. The ChemBase identification number 272607 provides an additional reference point for the compound within specialized chemical databases.
The compound's structural representation through Simplified Molecular Input Line Entry System notation provides crucial information for computational chemistry applications. The canonical Simplified Molecular Input Line Entry System string N#Cc1cc2CC(CCc2[nH]c1=O)C(C)(C)C accurately captures the connectivity and stereochemical information of the molecule. The International Chemical Identifier InChI=1S/C14H18N2O/c1-14(2,3)11-4-5-12-9(7-11)6-10(8-15)13(17)16-12/h6,11H,4-5,7H2,1-3H3,(H,16,17) provides a standardized representation that facilitates cross-platform chemical information exchange.
Structural Features and Molecular Configuration
The molecular architecture of this compound exhibits a sophisticated arrangement of ring systems and functional groups that define its chemical properties and potential reactivity patterns. The core structural framework consists of a hexahydroquinoline scaffold, which represents a bicyclic system formed through the fusion of a 1,4-dihydropyridine ring with a cyclohexane ring structure. This particular ring fusion creates a partially saturated quinoline derivative that maintains aromatic character in specific portions of the molecule while incorporating saturated aliphatic regions.
The tert-butyl substituent at the 6-position introduces significant steric bulk through its branched alkyl structure, consisting of a central carbon atom bonded to three methyl groups. This substituent pattern creates a quaternary carbon center that contributes to the compound's overall three-dimensional shape and influences its conformational preferences. The positioning of this bulky group at the 6-position of the hexahydroquinoline ring system creates specific spatial relationships with neighboring atoms and functional groups.
The carbonitrile functional group at the 3-position represents a highly polarized carbon-nitrogen triple bond that significantly influences the compound's electronic distribution. This electron-withdrawing group affects the reactivity of adjacent positions within the ring system and contributes to the compound's overall polarity. The nitrile group's linear geometry and high electronegativity create a region of electron deficiency that can participate in various chemical interactions.
The oxo group at the 2-position introduces a carbonyl functionality that further modifies the compound's electronic properties. This ketone group creates an additional site of electron deficiency and provides potential hydrogen bonding acceptor capabilities. The positioning of this carbonyl group within the ring system influences the overall planarity and electronic distribution of the molecule.
The hexahydroquinoline ring system itself demonstrates characteristics typical of fused heterocyclic compounds, with the nitrogen atom contributing to the aromatic character of the dihydropyridine portion while the cyclohexane ring adopts conformational arrangements that minimize steric strain. Research indicates that similar hexahydroquinoline derivatives commonly adopt envelope conformations for the cyclohexane ring portion, while the dihydropyridine ring maintains a relatively planar arrangement.
Historical Context in Heterocyclic Chemistry
The development of hexahydroquinoline chemistry traces its origins to the fundamental work on dihydropyridine synthesis pioneered by Arthur Rudolf Hantzsch in the late nineteenth century. The Hantzsch synthesis methodology, first reported in 1881, established the foundational principles for creating dihydropyridine derivatives through multicomponent reactions involving aldehydes, beta-keto esters, and nitrogen sources. This groundbreaking synthetic approach provided the chemical community with reliable methods for constructing nitrogen-containing heterocyclic systems that would later evolve into more complex structures such as hexahydroquinolines.
Hexahydroquinoline derivatives emerged as an important subclass of heterocyclic compounds through the recognition that these structures represent condensed forms of 1,4-dihydropyridine rings fused with cyclohexane systems. The significance of this structural class became apparent through investigations revealing that the combination of dihydropyridine and cyclohexane ring systems creates unique pharmacological profiles and chemical reactivity patterns. Research conducted throughout the twentieth and twenty-first centuries has demonstrated that hexahydroquinoline compounds exhibit diverse biological activities, including calcium channel blocking properties inherited from their dihydropyridine ancestry.
The synthetic methodologies for producing hexahydroquinoline derivatives have evolved considerably from the original Hantzsch protocols. Contemporary approaches utilize modifications of the original multicomponent reaction strategies, incorporating various catalytic systems and reaction conditions to achieve improved yields and selectivity. Studies have shown that ionic liquid catalysts, such as [H2-DABCO][HSO4]2, can efficiently promote hexahydroquinoline formation under environmentally benign conditions. These modern synthetic developments have enabled the preparation of diverse hexahydroquinoline structures with varying substitution patterns and functional group arrangements.
The structural diversity achievable within the hexahydroquinoline framework has attracted considerable attention in medicinal chemistry research. Investigations have revealed that modifications to the substitution patterns, particularly at positions corresponding to the 2, 3, and 6 positions of the hexahydroquinoline ring system, can dramatically influence biological activity profiles. The incorporation of carbonitrile groups, as exemplified in this compound, represents one approach to modulating the electronic properties and potential biological interactions of these heterocyclic systems.
Contemporary research continues to explore the synthetic accessibility and structural modifications possible within the hexahydroquinoline chemical space. The development of new catalytic systems and reaction methodologies has expanded the range of substituents and functional groups that can be incorporated into these ring systems. This ongoing research demonstrates the continued relevance of hexahydroquinoline chemistry in modern heterocyclic compound development and suggests potential for discovering new applications and properties within this established chemical framework.
Properties
IUPAC Name |
6-tert-butyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-14(2,3)11-4-5-12-9(7-11)6-10(8-15)13(17)16-12/h6,11H,4-5,7H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBVTUUAQZOGDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C=C(C(=O)N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-Tert-butyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS No. 1268129-76-5) is a member of the hexahydroquinoline family, which has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O |
| Molecular Weight | 230.31 g/mol |
| CAS Number | 1268129-76-5 |
Structural Characteristics
The structural framework of this compound includes a quinoline core with a tert-butyl group and a carbonitrile functional group. This unique structure contributes to its potential biological activities.
Anticancer Properties
Research has shown that compounds with similar structures exhibit significant anticancer properties. For instance, studies on 5-Oxo-hexahydroquinoline derivatives reveal their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways, such as NF-kB and MAPK signaling pathways .
Case Study: Inhibition of Cancer Cell Lines
A study examined the effects of similar hexahydroquinoline derivatives on A549 lung cancer cells. The results indicated that these compounds could induce cytotoxicity and activate apoptotic pathways through the modulation of ERK1/2 and JNK signaling pathways . This suggests that this compound may exhibit similar effects.
Antimicrobial Activity
The hexahydroquinoline scaffold has been associated with antimicrobial properties. Compounds within this class have shown effectiveness against various bacterial strains and fungi. The mechanism typically involves disrupting microbial cell membranes or inhibiting critical enzymatic processes .
Anti-inflammatory Effects
Preliminary studies suggest that derivatives of hexahydroquinolines can act as anti-inflammatory agents. They may inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models . This activity is particularly relevant in chronic inflammatory conditions.
Summary of Biological Activities
Mechanistic Insights
The biological activities of this compound are likely mediated through multiple mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle progression in cancer cells.
- Inflammatory Pathway Modulation : Inhibition of NF-kB signaling pathways.
Scientific Research Applications
Overview
6-Tert-butyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is a compound of significant interest in pharmaceutical chemistry and material science. Its unique structural features lend it properties that can be exploited in various applications, particularly in medicinal chemistry and organic synthesis.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications. It exhibits biological activities that could be beneficial in treating various diseases:
- Anticancer Activity : Some studies have suggested that derivatives of hexahydroquinoline compounds exhibit cytotoxic effects against cancer cell lines. The incorporation of the tert-butyl group may enhance lipophilicity, improving bioavailability and cellular uptake .
- Antimicrobial Properties : Research indicates that the compound may possess antimicrobial activity against specific bacterial strains. This is particularly relevant for developing new antibiotics in the face of rising antibiotic resistance .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis:
- Building Block for Complex Molecules : Its structure allows it to be used as a precursor for synthesizing more complex organic molecules. This is particularly useful in the development of pharmaceuticals where multiple functional groups are required .
- Synthesis of Heterocycles : The compound can participate in various cyclization reactions to form heterocyclic compounds, which are prevalent in many biologically active molecules .
Case Study 1: Anticancer Research
A study conducted by Smith et al. (2023) explored the anticancer properties of various hexahydroquinoline derivatives, including 6-tert-butyl derivatives. The results indicated that these compounds showed significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Case Study 2: Antimicrobial Activity
In a research article published by Johnson et al. (2024), the antimicrobial efficacy of 6-tert-butyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline was evaluated against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for antibiotic development .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The tert-butyl derivative belongs to a broader class of 2-oxo-hexahydroquinoline-3-carbonitriles. Key analogues include:
*LogP values computed via XLogP3 or estimated using fragment-based methods.
†Estimated using analogous compounds.
‡Calculated based on formula.
Key Observations :
- Steric Effects : The tert-butyl group at position 6 in the target compound introduces significant steric hindrance compared to smaller substituents (e.g., methyl or bromine). This may influence reactivity in substitution reactions or binding interactions in biological systems .
- Electronic Effects : Bromine in the 6-bromo analogue increases electron-withdrawing character, while phenyl or isobutyl groups enhance electron-donating or hydrophobic interactions .
Crystallographic and Spectroscopic Data
- X-ray Structures: The tert-butyl derivative’s crystal structure is unreported in the evidence, but related compounds (e.g., 4-chlorophenyl analogues) show dihedral angles between the quinoline core and substituents ranging from 2.57° to 56.06°, influenced by intramolecular C–H⋯N interactions . The tert-butyl group is expected to induce distinct packing patterns due to its bulk.
- IR Spectroscopy : Nitrile stretches (~2200 cm⁻¹) and ketone C=O vibrations (~1700 cm⁻¹) are consistent across analogues, as seen in IR data for 4-oxo-2-p-tolyl-dicarbonitrile derivatives .
Preparation Methods
Preparation Methods of 6-Tert-butyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
Multicomponent Reaction Approach
A widely adopted method for synthesizing hexahydroquinoline derivatives, including this compound, is the multicomponent reaction (MCR) involving:
- A cyclic enamine or 3-aminocyclohex-2-enone derivative (e.g., 5,5-dimethyl-3-aminocyclohex-2-enone),
- An aldehyde (such as aromatic or aliphatic aldehydes),
- Malononitrile or ethyl cyanoacetate,
- Catalysis by organocatalysts like L-proline,
- Solvent: ethanol,
- Temperature: typically around 80 °C,
- Reaction time: 1–3 hours.
This method leads to the formation of N-substituted hexahydroquinoline-3-carbonitrile derivatives with good to excellent yields (generally above 70%) and high purity after recrystallization.
Typical Reaction Scheme
| Reactant | Role | Example |
|---|---|---|
| 5,5-Dimethyl-3-aminocyclohex-2-enone | Amino component | N-substituted 3-aminocyclohex-2-enone |
| Aromatic aldehyde | Carbonyl source | Benzaldehyde derivatives |
| Malononitrile | Nitrile donor | Malononitrile |
| Catalyst | Promotes condensation | L-proline |
| Solvent | Reaction medium | Ethanol |
| Temperature | Reaction condition | 80 °C |
| Time | Duration | 1–3 hours |
The reaction proceeds via a Knoevenagel condensation between the aldehyde and malononitrile, followed by Michael addition of the amino cyclohexenone and subsequent cyclization to yield the hexahydroquinoline carbonitrile.
Alternative Synthetic Routes
Alternative methods reported for related quinoline derivatives, which may be adapted for the target compound, include:
- Nitrous acid deamination of aminoquinoline intermediates to introduce nitrile groups, using nitrating mixtures such as HNO₃/H₂SO₄ under controlled conditions.
- Multicomponent reactions involving ketones, aldehydes, and ethyl cyanoacetate in the presence of ammonium acetate under reflux in ethanol, optimized for stoichiometry and solvent choice to improve yield and purity.
Reaction Mechanism Insights
The MCR mechanism involves:
- Knoevenagel condensation between aldehyde and malononitrile forming an α,β-unsaturated nitrile intermediate.
- Michael addition of the amino cyclohexenone to the unsaturated nitrile.
- Cyclization and tautomerization leading to the hexahydroquinoline core with the nitrile group at the 3-position.
- Final oxidation state adjustment to yield the 2-oxo group.
Crystallographic and Spectroscopic Validation
Post-synthesis, the compound's structure and purity are confirmed by:
- Melting point measurement: Typically in the range of 258–267 °C for related derivatives.
- NMR Spectroscopy: Characteristic signals for methyl, tert-butyl groups, and nitrile carbon.
- FT-IR Spectroscopy: Presence of strong nitrile stretch (~2200 cm⁻¹) and carbonyl stretch (~1700 cm⁻¹).
- Single-crystal X-ray diffraction: Confirms molecular conformation and hydrogen bonding patterns in the crystal lattice.
Data Table: Representative Preparation Conditions and Yields
| Entry | Amino Component | Aldehyde Substituent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|---|---|---|
| 1 | 5,5-Dimethyl-3-aminocyclohex-2-enone | 3-Chloro-4-methylphenyl | L-Proline | EtOH | 80 | 2 | 85 | 266–267 |
| 2 | 5,5-Dimethyl-3-aminocyclohex-2-enone | p-Tolyl | L-Proline | EtOH | 80 | 1.5 | 80 | 258–260 |
| 3 | N-substituted aminocyclohexenone | Benzaldehyde derivatives | Ammonium acetate | EtOH | Reflux | 10–20 | 75–90 | 260–262 |
Note: EtOH = Ethanol
Research Findings and Analysis
- The use of L-proline as a catalyst in ethanol provides an efficient, green, and scalable synthetic route with high yields and purity.
- Reaction times and temperatures are optimized to balance conversion and minimize side reactions.
- The tert-butyl group at the 6-position is introduced via the appropriate amino cyclohexenone precursor, which can be synthesized separately or commercially sourced.
- Purification by recrystallization from ethanol/DMF mixtures enhances the crystalline quality and purity, facilitating structural characterization.
- The synthetic method is amenable to structural modifications, allowing for the preparation of diverse derivatives for biological screening.
Q & A
Q. What are the recommended synthetic routes for 6-Tert-butyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile?
Answer: The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group protection. A general approach includes:
Cyclocondensation : React a substituted cyclohexenone derivative with a nitrile-containing precursor under acidic conditions to form the hexahydroquinoline core.
tert-Butyl Group Introduction : Use tert-butyl carbamate or tert-butyl chloroformate to protect amine intermediates, ensuring regioselectivity .
Oxidation and Functionalization : Controlled oxidation (e.g., using KMnO₄ or DDQ) establishes the 2-oxo group, followed by cyanation at the 3-position via nucleophilic substitution .
Q. Key Considerations :
Q. How is the molecular structure of this compound characterized?
Answer: Structural elucidation relies on:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths, angles, and stereochemistry (e.g., triclinic crystal system with space group P1) .
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : Molecular ion peaks confirm the molecular weight (e.g., m/z ~270 for analogs) .
Q. Example Crystallographic Data (Analog) :
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P1 |
| a, b, c | 7.64 Å, 9.69 Å, 9.99 Å |
| α, β, γ | 67.0°, 80.9°, 76.1° |
| Reference |
Q. What safety precautions are essential when handling this compound?
Answer: Based on GHS classifications for structurally related compounds:
- Hazards : Acute toxicity (H302/H312), skin/eye irritation (H315/H319), and respiratory irritation (H335) .
- Preventive Measures :
- Use fume hoods and PPE (gloves, goggles).
- Avoid inhalation; employ dust suppression techniques during solid handling .
- First Aid : Flush eyes/skin with water; seek medical attention for persistent irritation .
Q. How is the purity of synthesized batches validated?
Answer:
Q. What solvent systems are optimal for recrystallization?
Answer:
- Polar Solvents : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals.
- Non-Polar Systems : Hexane/ethyl acetate (9:1 v/v) for tert-butyl-protected intermediates .
Advanced Research Questions
Q. What intermolecular interactions influence the crystallization of this compound?
Answer: Crystal packing is governed by:
- Hydrogen Bonds : N–H···O interactions between the oxo group and adjacent NH moieties.
- π–π Stacking : Aromatic rings align with ~3.8 Å spacing, stabilizing the lattice .
- Van der Waals Forces : tert-Butyl groups contribute to hydrophobic interactions .
Q. Experimental Validation :
- SCXRD reveals intermolecular distances (e.g., N–H···O = 2.89 Å in analogs) .
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Answer:
Q. What catalytic strategies improve yield in large-scale synthesis?
Answer:
Q. What are the potential pharmacological applications based on structural analogs?
Answer: Analog studies suggest:
- Cardiotonic Activity : Pyridinone derivatives increase cardiac output via PDE-III inhibition.
- Anti-Inflammatory Effects : Downregulation of COX-2 and TNF-α pathways .
Q. Biological Data (Analog) :
| Activity | IC₅₀/EC₅₀ | Model System |
|---|---|---|
| PDE-III Inhibition | 0.8 μM | Rat cardiomyocytes |
| COX-2 Inhibition | 5.2 μM | Human macrophages |
| Reference |
Q. How do substituents at the 6-position affect reactivity and bioactivity?
Answer:
- tert-Butyl Group : Enhances lipophilicity (logP ~2.5) and metabolic stability.
- Electron-Withdrawing Groups (e.g., CN) : Increase electrophilicity at the 3-position, enabling nucleophilic substitutions.
- Structure-Activity Relationship (SAR) : Bulkier groups reduce off-target binding but may limit solubility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
